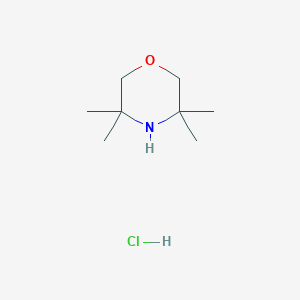

7-Fluoro-1-benzofuran-3-carboxylic acid

Overview

Description

7-Fluoro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5FO3 . It has a molecular weight of 180.14 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 7-Fluoro-1-benzofuran-3-carboxylic acid, has been a subject of interest in various research studies . For instance, one method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones . This method is advantageous due to the use of a readily available and easy-to-handle acetylene source and a simple workup procedure .Molecular Structure Analysis

The InChI code for 7-Fluoro-1-benzofuran-3-carboxylic acid is 1S/C9H5FO3/c10-7-3-1-2-5-6 (9 (11)12)4-13-8 (5)7/h1-4H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Benzofuran compounds, including 7-Fluoro-1-benzofuran-3-carboxylic acid, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties have led to the development of various methods for constructing benzofuran rings . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

7-Fluoro-1-benzofuran-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 180.14 .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 7-Fluoro-1-benzofuran-3-carboxylic acid, have shown significant antibacterial activity . They have been used in the search for new drugs to combat microbial resistance . The furan nucleus is an essential synthetic technique in this search .

Antitumor Activity

Benzofuran compounds, including 7-Fluoro-1-benzofuran-3-carboxylic acid, have been identified as promising drug candidates with antitumor properties . They are at various stages of preclinical and clinical studies .

Anti-oxidative Activity

Benzofuran derivatives have shown anti-oxidative activity . This makes them potential candidates for the treatment of diseases caused by oxidative stress .

Anti-viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Anti-inflammatory Activity

Benzofuran derivatives have been found to have anti-inflammatory activities . This makes them potential candidates for the treatment of inflammatory diseases .

Anti-AD (Alzheimer’s Disease) Activity

An oral active and blood-brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, providing an alternative treatment for Alzheimer’s disease .

Anti-parasitic Activity

Benzofuran compounds have shown anti-parasitic activities . This makes them potential candidates for the treatment of parasitic infections .

Anti-acetylcholine Activity

Benzofuran derivatives have demonstrated anti-acetylcholine activities . This makes them potential candidates for the treatment of diseases related to acetylcholine .

Safety and Hazards

Future Directions

The future directions for research on 7-Fluoro-1-benzofuran-3-carboxylic acid and other benzofuran derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of novel methods for constructing benzofuran rings will also continue to be an important area of research .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities .

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Some substituted benzofurans have been found to exhibit significant anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

properties

IUPAC Name |

7-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTGTPKPRQFGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzofuran-3-carboxylic acid | |

CAS RN |

215801-85-7 | |

| Record name | 7-fluoro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B3381017.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B3381023.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B3381029.png)

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B3381047.png)

![Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B3381093.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile](/img/structure/B3381101.png)